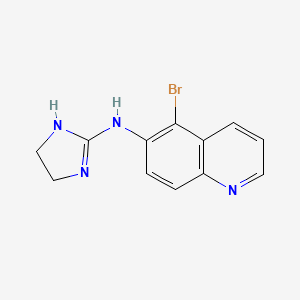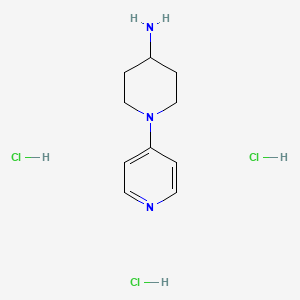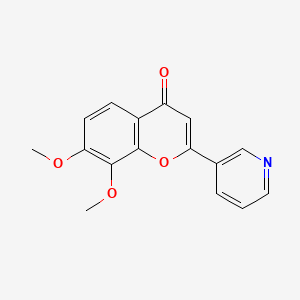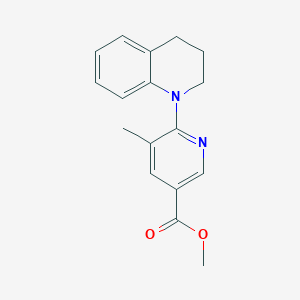![molecular formula C17H24N4 B11838700 N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine CAS No. 98390-62-6](/img/structure/B11838700.png)
N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[45]deca-1,3-dien-4-amine is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: Starting with pyridine derivatives, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.
Spirocyclic Ring Formation: The spirocyclic structure can be formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine involves its interaction with specific molecular targets. The pyridine ring may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can provide stability and specificity in binding to targets, influencing various biological pathways.
類似化合物との比較
Similar Compounds
N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine: can be compared with other spiro compounds, such as spirooxindoles and spirocyclic lactams.
Pyridine Derivatives: Compounds like 2-pyridylmethylamine and 2-pyridylmethylketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which can impart unique chemical and biological properties.
特性
CAS番号 |
98390-62-6 |
|---|---|
分子式 |
C17H24N4 |
分子量 |
284.4 g/mol |
IUPAC名 |
N-butyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]dec-1-en-4-imine |
InChI |
InChI=1S/C17H24N4/c1-2-3-12-19-16-17(10-6-4-7-11-17)21-15(20-16)14-9-5-8-13-18-14/h5,8-9,13H,2-4,6-7,10-12H2,1H3,(H,19,20,21) |
InChIキー |
MPTQKNJNZGJNKQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN=C1C2(CCCCC2)N=C(N1)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)

![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)
![(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)

![1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B11838656.png)
![Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11838664.png)
![Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11838665.png)
![1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea](/img/structure/B11838671.png)


